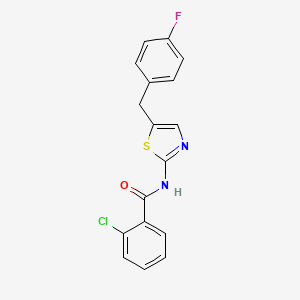

2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

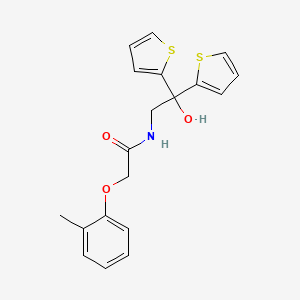

“2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C17H12ClFN2OS . It is a versatile pharmacophore, possessing a wide spectrum of biological activities such as anticancer, antibacterial, antifungal, antiinflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, neurodegenerative disorders, local brain ischemia, Huntington’s disease .

Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, involves a variety of chemical reactions . The synthesis process often involves the reaction of aromatic aldehydes with 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine in absolute ethanol .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve a variety of mechanisms. For instance, the compound can undergo oxidation reactions, donor-acceptor reactions, and nucleophilic reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight is 284.74 g/mol . Other properties such as its exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, and hydrogen bond donor and acceptor count can also be determined .

Scientific Research Applications

Fluorescent Sensors Development

A study by Suman et al. (2019) focused on the synthesis of benzothiazole-based azomethines, including compounds structurally related to 2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide. These compounds demonstrated significant solvatochromic behavior and large Stokes shifts, indicating their potential as fluorescent sensors for metal ions such as Al3+ and Zn2+. The research highlighted the compounds' emissive properties in an aggregated state, which is essential for the development of sensitive and selective fluorescent sensors in chemical and biological systems (G. Suman, S. G. Bubbly, S. B. Gudennavar, & V. Gayathri, 2019).

Antimicrobial Studies

Another application involves the synthesis and characterization of derivatives similar to this compound for antimicrobial purposes. Sapari et al. (2014) reported on the synthesis, characterization, and antibacterial evaluation of thiourea derivatives. These compounds have been screened for antibacterial activity, showcasing the chemical's versatility in contributing to the development of new antimicrobial agents (Suhaila Sapari, B. Yamin, Aishah Hasbullah, & N. Ibrahim, 2014).

Potential Pharmacological Agents

The structural motif of benzothiazoles, as found in this compound, has been extensively explored for its potential in drug development. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their anticancer activities. This research emphasizes the importance of such compounds in medicinal chemistry, especially for their antitumor properties. The study demonstrated that modifications on the benzothiazole scaffold significantly influence the anticancer activity, thereby suggesting the potential of this compound derivatives in cancer therapy (Derya Osmaniye, Serkan Levent, A. Karaduman, S. Ilgın, Y. Özkay, & Z. Kaplancıklı, 2018).

Future Directions

The future research directions for “2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide” could involve further exploration of its biological activities and potential therapeutic applications. This could include in-depth studies of its mechanism of action, as well as the development of novel therapeutic agents based on its structure .

Mechanism of Action

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities . They have been found to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects.

Mode of Action

Thiazole derivatives have been shown to interact with their targets through various mechanisms, such as hydrogen bonding and pi-pi interactions . These interactions can lead to changes in the conformation and function of the target proteins or enzymes, thereby influencing the biological processes they are involved in.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including analgesic and anti-inflammatory activities . This suggests that the compound may have similar effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity. For instance, the compound is recommended to be stored at a temperature of 28°C , suggesting that temperature could influence its stability.

properties

IUPAC Name |

2-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2OS/c18-15-4-2-1-3-14(15)16(22)21-17-20-10-13(23-17)9-11-5-7-12(19)8-6-11/h1-8,10H,9H2,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESNCSPUUNXZDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2410466.png)

![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)

methanone](/img/structure/B2410470.png)

![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)

![1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2410481.png)

![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2410486.png)

![N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2410488.png)